Supplier-Reported Purity Baseline: A Critical Quality Attribute for Downstream Synthesis
Commercially supplied (6-cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is consistently reported at a minimum purity of 95% . This established benchmark for the cyanomethyl analog provides assurance for procurement. In contrast, the closest analog, (6-bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester, has varied supplier-reported purities, often as low as 92%, with the presence of dibromo impurities posing a risk of cross-reactivity that can complicate subsequent synthetic steps and reduce overall yield .
| Evidence Dimension | Minimum Reported Purity (Supplier Specification) |
|---|---|
| Target Compound Data | 95%+ (10g packaging) |
| Comparator Or Baseline | (6-Bromo-benzothiazol-2-yl)-carbamic acid tert-butyl ester: 92% to 95% |
| Quantified Difference | Up to 3 percentage points higher minimum purity for the target compound, reducing unknown impurity profiles by a potentially significant margin in multi-step syntheses. |
| Conditions | Vendor Certificates of Analysis; standard R&D packaging |
Why This Matters
A higher baseline purity directly translates to more predictable reaction stoichiometry and reduces the need for costly and time-consuming pre-reaction purification.
